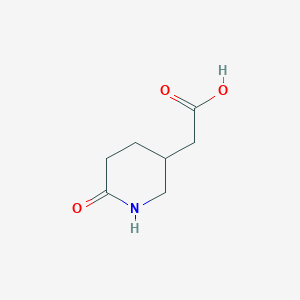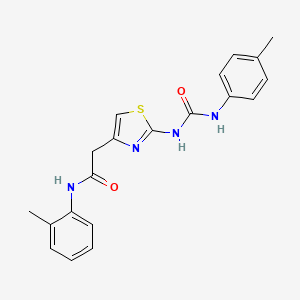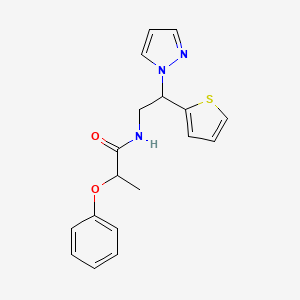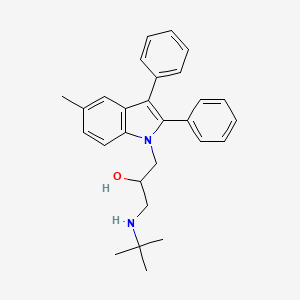
N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological targets in the body.
Aplicaciones Científicas De Investigación
Synthesis and Binding Properties
N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine and its analogues have been synthesized and studied for their chemical properties and interactions with biological molecules. One study explored the synthesis of p-hydroxycinnamic acid derivatives, including compounds with pyrimidin-2-ylsulfamoyl moieties, to investigate their fluorescence binding with bovine serum albumin. This research highlights the potential for these compounds in biological imaging and molecular interaction studies due to their binding properties and fluorescence characteristics (Meng et al., 2012).
Antimicrobial and Antitubercular Activities
Some new pyrimidine-azetidinone analogues, including compounds structurally related to this compound, were synthesized and tested for their antioxidant, in vitro antimicrobial, and antitubercular activities. These studies provide insights into the potential therapeutic applications of these compounds, especially in treating bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).
Metabolic and Environmental Degradation
Research has also focused on the environmental degradation pathways of related sulfonylurea herbicides, providing insights into the environmental fate and microbial transformation of these compounds. This research is crucial for understanding the environmental impact and degradation mechanisms of sulfonylurea-based compounds, including potential derivatives of this compound (Sharma et al., 2012).
Synthesis of Related Compounds
Further research has been conducted on the synthesis of substituted azetidinones derived from dimer of apremilast, showcasing the chemical versatility and potential pharmacological applications of azetidinone and pyrimidine compounds. These studies underline the ongoing interest in synthesizing novel compounds for various biological and medicinal applications (Jagannadham et al., 2019).
Propiedades
IUPAC Name |
N-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S/c1-2-23-14-5-4-12(8-13(14)16)24(21,22)20-9-11(10-20)19-15-17-6-3-7-18-15/h3-8,11H,2,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEUSAHKSZIJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2792708.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792709.png)




![[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2792716.png)
![1-(1-adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea](/img/structure/B2792717.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2792720.png)
![2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2792722.png)
![(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2792723.png)
![N-(4-methoxyphenethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792725.png)
